REACTION_CXSMILES
|
OS(O)(=O)=O.O[CH2:7][CH:8]([CH2:10]O)O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[NH2:26][C:27]1[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=1.[OH-].[Na+].Cl>CCOC(C)=O.O>[N:26]1[C:27]2[C:28](=[CH:29][N:30]=[CH:31][CH:32]=2)[CH:10]=[CH:8][CH:7]=1 |f:2.3,5.6|
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Name
|
|
Quantity
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33 mL
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Type
|
reactant
|
Smiles
|
OCC(O)CO
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Name
|
m-nitrobenzene sulfonic acid sodium salt
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Quantity
|
48 g
|
Type
|
reactant
|
Smiles
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[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=NC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
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135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
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Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted into CH2Cl2 (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography (5% MeOH/CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
affording 5.04 g (36%) as a dark orange oil
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CN=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |